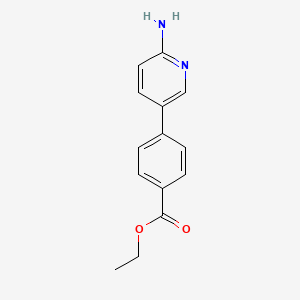

Ethyl 4-(6-aminopyridin-3-yl)benzoate

描述

Ethyl 4-(6-aminopyridin-3-yl)benzoate is an organic compound featuring a benzoate ester core substituted with a 6-aminopyridin-3-yl group. The compound is commercially available (9 suppliers listed) and is identified by synonyms such as Ethyl 4-(2-aminopyridin-5-yl)benzoate . Structural determination methods like X-ray crystallography (e.g., SHELX programs ) could elucidate its conformation and intermolecular interactions.

属性

IUPAC Name |

ethyl 4-(6-aminopyridin-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-18-14(17)11-5-3-10(4-6-11)12-7-8-13(15)16-9-12/h3-9H,2H2,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTSDRPHLCKQHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716531 | |

| Record name | Ethyl 4-(6-aminopyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-69-3 | |

| Record name | Ethyl 4-(6-aminopyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 4-(6-aminopyridin-3-yl)benzoate can be synthesized through several methods. One common approach involves the condensation of 4-(6-aminopyridin-3-yl)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

化学反应分析

Types of Reactions

Ethyl 4-(6-aminopyridin-3-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyridine derivatives.

科学研究应用

Antimicrobial Activity

Research indicates that ethyl 4-(6-aminopyridin-3-yl)benzoate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for its bactericidal activity .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in vitro and in vivo. Studies suggest that it inhibits pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases. Its anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. It appears to protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

A notable study focused on the compound's efficacy against lung cancer cells (A549). The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Modifications to the molecular structure have been explored to enhance its biological activity and reduce toxicity. For instance, variations in the alkyl chain length and substitutions on the aromatic ring have shown promising results in improving efficacy against target diseases .

Comparative Data Table

The following table summarizes key findings related to the biological activities of this compound compared to other compounds:

| Compound | Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antimicrobial | 15 | Disruption of cell wall synthesis |

| This compound | Anti-inflammatory | 20 | Inhibition of cytokine production |

| This compound | Neuroprotective | 25 | Protection against oxidative stress-induced apoptosis |

| Tetracaine | Local anesthetic | 10 | Sodium channel blockade |

作用机制

The mechanism of action of Ethyl 4-(6-aminopyridin-3-yl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

Pyridazine Derivatives

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) feature pyridazine rings (two adjacent nitrogen atoms). However, the reduced aromaticity of pyridazine may lower stability in certain environments.

Isoxazole Derivatives

Analogs like I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) incorporate a five-membered isoxazole ring (one oxygen and one nitrogen). Isoxazole’s smaller ring size and heteroatom arrangement enhance metabolic stability in drug design but may reduce conjugation compared to pyridine. This could limit π-π stacking interactions critical for crystallinity or material properties.

Dimethylamino-Substituted Benzoates

Ethyl 4-(dimethylamino)benzoate () exhibits high reactivity in resin cements, with a superior degree of conversion and physical properties compared to 2-(dimethylamino)ethyl methacrylate . The dimethylamino group is a strong electron donor, enhancing polymerization efficiency.

Hydrogen Bonding and Solubility

The amino group in Ethyl 4-(6-aminopyridin-3-yl)benzoate enables hydrogen bonding, which may improve solubility in polar solvents compared to non-polar analogs like I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) . However, the aromatic pyridine ring could reduce solubility relative to aliphatic amines (e.g., dimethylamino groups in ).

Data Table: Key Comparisons

Research Findings and Inferences

- Reactivity: The amino group in this compound likely enhances reactivity in polymerization or catalysis, though less pronounced than dimethylamino groups .

- Crystallinity : The pyridine ring may facilitate π-π stacking, improving crystallinity compared to aliphatic substituents. SHELX programs could validate this via structural analysis.

- Stability : Pyridine’s aromaticity may confer greater thermal/chemical stability than pyridazine or isoxazole analogs .

生物活性

Ethyl 4-(6-aminopyridin-3-yl)benzoate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This structure features a benzoate moiety linked to a pyridine ring with an amino group, which is crucial for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. This interaction may alter enzyme activity and affect multiple biochemical pathways, suggesting its role as a biochemical probe in research settings.

1. Antimicrobial Activity

This compound has been explored for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The presence of the amino group enhances the compound's ability to penetrate bacterial cell walls, potentially leading to increased efficacy .

2. Anti-inflammatory Properties

Research has shown that this compound may possess anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The mechanism may involve modulation of signaling pathways associated with inflammation.

3. Potential Neuroprotective Effects

Emerging studies indicate that this compound could have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to promote neuronal survival and reduce apoptosis in neuronal cells has been documented in preliminary studies .

Case Study: Anticancer Activity

In a recent study, derivatives of this compound were synthesized and tested against various cancer cell lines. The results showed promising anticancer activity, with some derivatives achieving IC50 values below 10 µM against leukemia cell lines such as K562 and HL60. These findings suggest that modifications to the compound's structure can enhance its potency against specific cancer types .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 | 8.5 |

| Ethyl 4-(6-amino-2-pyridinyl)benzoate | HL60 | 7.2 |

| Ethyl 4-(6-amino-3-pyridinyl)benzoate | MV4-11 | 9.0 |

Case Study: Inhibition of Cholinesterase Activity

Another study evaluated the compound's potential as an acetylcholinesterase inhibitor, which is relevant for Alzheimer's disease treatment. The results indicated that this compound exhibited competitive inhibition with a Ki value comparable to established inhibitors like donepezil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。